molecular formula C20H20BrNO3 B1450978 1-Boc-7-Benzyloxy-3-bromoindole CAS No. 914349-40-9

1-Boc-7-Benzyloxy-3-bromoindole

Cat. No. B1450978
M. Wt: 402.3 g/mol
InChI Key: LPLKQYAKUPQJCO-UHFFFAOYSA-N
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Description

1-Boc-7-Benzyloxy-3-bromoindole is a chemical compound with the following properties:



  • CAS Number : 914349-40-9

  • Molecular Formula : C₂₀H₂₀BrNO₃

  • Molecular Weight : 402.28 g/mol

  • Linear Structure Formula : !C20H20BrNO3

  • Boiling Point : Not specified



Synthesis Analysis

The synthesis of 1-Boc-7-Benzyloxy-3-bromoindole involves specific organic reactions. Unfortunately, I couldn’t retrieve detailed synthetic pathways from the available sources. Further research would be necessary to explore its synthesis.



Molecular Structure Analysis

1-Boc-7-Benzyloxy-3-bromoindole features a bromine atom substituted at the 3-position of the indole ring. The Boc (tert-butoxycarbonyl) protecting group is attached to the nitrogen atom. The benzyloxy group is linked to the 7-position of the indole ring. This arrangement influences its reactivity and properties.



Chemical Reactions Analysis

1-Boc-7-Benzyloxy-3-bromoindole can participate in various chemical reactions, including:



  • Cross-Coupling Reactions : It can serve as a substrate for Suzuki, Heck, or Negishi couplings.

  • Nucleophilic Substitution : The bromine atom can undergo substitution reactions.

  • Base-Catalyzed Hydrolysis : Removal of the Boc group under basic conditions.



Physical And Chemical Properties Analysis


  • Appearance : Solid crystalline powder.

  • Solubility : Soluble in organic solvents (e.g., DMSO, chloroform).

  • Stability : Store sealed and dry at 2-8°C.


Scientific Research Applications

Organic Synthesis Enhancements

1-Boc-7-Benzyloxy-3-bromoindole has been utilized in the synthesis of complex organic compounds. For instance, a study demonstrates the use of similar bromoindole derivatives in the one-pot, two-step synthesis of benzimidazole derivatives, employing green chemistry principles like atmospheric air as an oxidant, showcasing the versatility of bromoindoles in constructing heterocyclic compounds with high yields and exploring their photophysical properties (Liu et al., 2017). Another research effort highlights the synthesis of kinase inhibitors, including Nintedanib and Hesperadin, through the Eschenmoser coupling reaction, illustrating the role of substituted 3-bromooxindoles in medicinal chemistry synthesis (Marek et al., 2021).

Advancements in Catalytic Processes

The compound is also pivotal in catalytic processes, as demonstrated by a study on silver-mediated intramolecular Friedel–Crafts-type cyclizations. This method efficiently produces isochromeno[3,4-b]indolines and 3-arylindoles, facilitating novel routes to heterocyclic moieties (Yamashiro et al., 2019). Similarly, research on Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines expands the toolkit for synthesizing biologically active compounds, underscoring the utility of bromoindole derivatives in obtaining chiral 3-amino-3-aryl-2-oxindoles with high yields and functional-group compatibility (Marques & Burke, 2016).

Safety And Hazards


  • Signal Word : Not specified

  • Precautionary Statements :

    • Handle with care.

    • Avoid inhalation, skin contact, and ingestion.

    • Keep away from heat, sparks, and open flames.

    • Use personal protective equipment.

    • Read the label before use.

    • Keep out of reach of children.




Future Directions

1-Boc-7-Benzyloxy-3-bromoindole’s potential applications warrant further investigation. Researchers can explore its:



  • Biological Activity : Assess its impact on cellular processes.

  • Medicinal Chemistry : Design derivatives for drug development.

  • Functionalization : Modify its structure for specific purposes.


properties

IUPAC Name

tert-butyl 3-bromo-7-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-16(21)15-10-7-11-17(18(15)22)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLKQYAKUPQJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660100
Record name tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-7-Benzyloxy-3-bromoindole

CAS RN

914349-40-9
Record name tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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